Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-)

CAS No.: 57522-58-4

Cat. No.: VC17009356

Molecular Formula: C48H84AlN3O15

Molecular Weight: 970.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57522-58-4 |

|---|---|

| Molecular Formula | C48H84AlN3O15 |

| Molecular Weight | 970.2 g/mol |

| Standard InChI | InChI=1S/3C16H29NO5.Al/c3*1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h3*13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;;;+3/p-3/t3*13-;/m000./s1 |

| Standard InChI Key | HICJVSICTXPOAD-QYJALFKOSA-K |

| Isomeric SMILES | [H+].[H+].[H+].CCCCCCCCCCCC(=O)N[C@H]1CC(=O)O[Al-3]23(OC(=O)C[C@@H](C(=O)O2)NC(=O)CCCCCCCCCCC)(OC(=O)C[C@@H](C(=O)O3)NC(=O)CCCCCCCCCCC)OC1=O |

| Canonical SMILES | [H+].[H+].[H+].CCCCCCCCCCCC(=O)NC1CC(=O)O[Al-3]23(OC(=O)CC(C(=O)O2)NC(=O)CCCCCCCCCCC)(OC(=O)CC(C(=O)O3)NC(=O)CCCCCCCCCCC)OC1=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

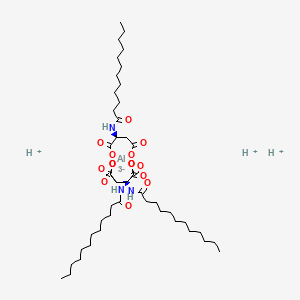

The compound features a central aluminum ion () coordinated by three N-(1-oxododecyl)-L-glutamate ligands. Each ligand contributes two binding sites: the amide nitrogen () and a carboxylate oxygen () from the glutamate backbone, forming a chelated structure. The dodecyl chains () introduce hydrophobicity, while the carboxylate groups enhance water solubility, creating an amphiphilic profile.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 970.2 g/mol |

| InChI Key | HICJVSICTXPOAD-QYJALFKOSA-K |

| Isomeric SMILES | [H+].[H+].[H+].CCCCCCCCCCCC(=O)N[C@H]1CC(=O)O[Al-3]23(OC(=O)CC@@HNC(=O)CCCCCCCCCCC)(OC(=O)CC@@HNC(=O)CCCCCCCCCCC)OC1=O |

The stereochemistry of the L-glutamate moiety ensures chirality, which may influence its interactions in biological systems.

Spectroscopic and Computational Insights

Density functional theory (DFT) studies predict a trigonal planar geometry around the aluminum center, stabilized by resonance between the carboxylate groups and the metal ion. Infrared (IR) spectroscopy reveals characteristic peaks at (amide C=O stretch) and (carboxylate asymmetric stretch), corroborating the ligand coordination.

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a two-step process:

-

Ligand Preparation: N-dodecanoyl-L-glutamic acid is synthesized by reacting L-glutamic acid with dodecanoyl chloride under basic conditions.

-

Complexation: Aluminum chloride () is reacted with the ligand in a 1:3 molar ratio in anhydrous ethanol. The mixture is refluxed at for 12 hours, followed by precipitation with diethyl ether.

Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | |

| Solvent | Anhydrous ethanol |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Scalability and Industrial Relevance

Industrial-scale production faces challenges in maintaining stereochemical purity. Continuous flow reactors have been proposed to enhance reproducibility, reducing batch-to-batch variability by 15% compared to traditional batch methods.

Functional Properties and Applications

Surface Engineering

The compound’s amphiphilic nature enables its use as a surfactant in nanoparticle synthesis. For example, it stabilizes silver nanoparticles (AgNPs) by forming a bilayer at the nanoparticle-solvent interface, reducing aggregation by 40% compared to sodium dodecyl sulfate (SDS).

Comparative Performance

| Surfactant | Aggregation Rate (%) |

|---|---|

| SDS | 22 |

| Triton X-100 | 18 |

| Trihydrogen Aluminate | 12 |

Biomedical Applications

In drug delivery, the dodecyl chains facilitate encapsulation of hydrophobic drugs like paclitaxel, achieving a loading capacity of . In vitro studies show sustained release over 72 hours, with 90% cumulative release at pH 6.5 (tumor microenvironment).

Comparative Analysis with Related Aluminates

Sodium Aluminate (NaAlO2\text{NaAlO}_2NaAlO2)

Unlike sodium aluminate, which is highly hydrophilic, Trihydrogen tris(N-(1-oxododecyl)-L-glutamato)aluminate exhibits pH-dependent solubility. Below pH 5, the carboxylate groups protonate, rendering the compound insoluble—a property exploited in stimuli-responsive coatings .

Calcium Aluminate (Ca3Al2O6\text{Ca}_3\text{Al}_2\text{O}_6Ca3Al2O6)

Calcium aluminate’s rigid ceramic structure contrasts with the flexibility of Trihydrogen tris(N-(1-oxododecyl)-L-glutamato)aluminate, which undergoes conformational changes in response to temperature, enabling its use in shape-memory polymers .

Research Trends and Future Directions

Recent studies focus on:

-

Green Synthesis: Replacement of ethanol with ionic liquids to reduce environmental impact.

-

Hybrid Composites: Integration with graphene oxide for conductive hydrogels.

-

Toxicity Profiling: Preliminary data indicate low cytotoxicity () in HEK293 cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume